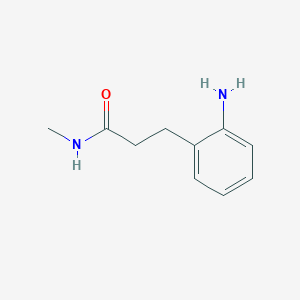

3-(2-aminophenyl)-N-methylpropanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-aminophenyl)-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-12-10(13)7-6-8-4-2-3-5-9(8)11/h2-5H,6-7,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGFVJFXFLKIKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651606 | |

| Record name | 3-(2-Aminophenyl)-N-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018506-37-0 | |

| Record name | 3-(2-Aminophenyl)-N-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the chemical properties of 3-(2-aminophenyl)-N-methylpropanamide

An In-Depth Technical Guide to the Chemical Properties of 3-(2-aminophenyl)-N-methylpropanamide

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound (CAS No. 1018506-37-0). The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It details the compound's physicochemical characteristics, proposes a validated synthetic pathway, explores the reactivity of its constituent functional groups, and discusses potential safety considerations. Methodologies are grounded in established chemical principles, with key claims supported by authoritative references.

Introduction and Molecular Overview

This compound is a bifunctional organic molecule incorporating a primary aromatic amine and a secondary aliphatic amide. Its structure suggests potential utility as a scaffold or intermediate in medicinal chemistry and materials science. The primary aromatic amine is a key functional group known for its nucleophilicity and its role as a powerful ortho-, para- director in electrophilic aromatic substitution reactions.[1][2] The N-methylpropanamide moiety provides a stable, polar amide linkage. This guide synthesizes the available data to present a detailed chemical profile of this compound.

The fundamental structure of the molecule is presented below.

Figure 2: Proposed two-step synthesis workflow.

Experimental Protocol: Synthesis of N-methyl-3-(2-nitrophenyl)propanamide (Intermediate)

Causality: The conversion of a carboxylic acid to an amide requires activation of the carboxyl group to make it susceptible to nucleophilic attack by an amine. Thionyl chloride (SOCl₂) is an effective choice as it converts the carboxylic acid to a highly reactive acyl chloride intermediate. [3]The subsequent reaction with methylamine is rapid and typically high-yielding.

Methodology:

-

In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 3-(2-nitrophenyl)propanoic acid (1 equivalent) in thionyl chloride (2-3 equivalents).

-

Heat the mixture to reflux (approx. 75-80 °C) for 1-2 hours until the evolution of HCl and SO₂ gas ceases.

-

Remove the excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is typically used directly in the next step.

-

Dissolve the crude acyl chloride in a dry, aprotic solvent (e.g., dichloromethane or THF).

-

Cool the solution in an ice bath (0 °C) and add a solution of methylamine (2.2 equivalents, e.g., as a 40% aqueous solution or a 2M solution in THF) dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude amide.

-

Purify the product by column chromatography or recrystallization if necessary.

Experimental Protocol: Synthesis of this compound (Final Product)

Causality: The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. The use of a metal in acidic medium, such as tin (Sn) and concentrated hydrochloric acid (HCl), is a classic and reliable method. [2][4]The metal acts as the reducing agent, transferring electrons to the nitro group in the acidic environment. A final basic workup is necessary to deprotonate the resulting anilinium salt to yield the free amine. [2] Methodology:

-

To a round-bottom flask, add the intermediate, N-methyl-3-(2-nitrophenyl)propanamide (1 equivalent), and tin (Sn) granules (2-3 equivalents).

-

Add concentrated hydrochloric acid (HCl) portion-wise, ensuring the initial exothermic reaction is controlled with an ice bath.

-

Once the initial reaction subsides, heat the mixture to reflux (approx. 100 °C) for 1-3 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to room temperature. A solid precipitate of the amine-tin complex may form.

-

Carefully basify the mixture by the slow addition of a concentrated aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) until the pH is >10. This step must be performed in an ice bath as it is highly exothermic. The tin salts will precipitate as tin hydroxides.

-

Extract the aqueous slurry multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purify the product by flash column chromatography on silica gel.

Chemical Reactivity

The reactivity of this compound is dominated by its two primary functional groups: the aromatic amine and the amide.

Reactivity of the Aromatic Amine

The primary aromatic amine (-NH₂) is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS). [1]This is due to the ability of the nitrogen lone pair to donate electron density into the benzene ring through resonance, stabilizing the arenium ion intermediates at the ortho and para positions.

Figure 3: Directing effects of the amine group in electrophilic aromatic substitution.

Common EAS reactions include:

-

Halogenation: Reaction with Br₂ or Cl₂ (often with a mild catalyst) will yield poly-halogenated products due to the high activation of the ring.

-

Nitration: Direct nitration is often problematic as the strongly acidic conditions (HNO₃/H₂SO₄) will protonate the basic amine group, forming a deactivating -NH₃⁺ group. Protection of the amine (e.g., by acetylation) is typically required first.

-

Acylation: The amine group itself is more nucleophilic than the ring and will undergo acylation in preference to Friedel-Crafts acylation of the ring. The amine is also basic and will react with acids to form anilinium salts.

Reactivity of the Amide

The N-methylpropanamide group is generally stable and less reactive. The amide bond can be hydrolyzed to the corresponding carboxylic acid and methylamine under strong acidic or basic conditions with heating. The amide nitrogen is not significantly nucleophilic due to the delocalization of its lone pair into the adjacent carbonyl group.

Potential Applications and Biological Relevance

While specific biological activities for this compound are not extensively documented, its structure is analogous to moieties found in biologically active molecules. It is primarily considered a useful research chemical and building block. [5]For instance, the o-phenylenediamine motif is a key component in various pharmacophores, including some histone deacetylase (HDAC) inhibitors. [6]Furthermore, related propanamide structures have been investigated as antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a target for analgesic drugs. [7]This compound could serve as a valuable starting material for the synthesis of compound libraries targeting these or other biological pathways.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, a risk assessment must be based on the properties of analogous compounds and its constituent functional groups.

-

Potential Hazards: Aromatic amines can be toxic and are often skin and eye irritants. Similar, less complex molecules like N-(3-aminophenyl)propanamide are classified as causing skin and eye irritation and may cause respiratory irritation. [8]* Handling Precautions: [9] * Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [10]

References

-

ChemistryStudent. Producing Aromatic Amines (A-Level). [Link]

-

Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]

-

Pharmaffiliates. This compound. [Link]

-

College of Saint Benedict & Saint John's University. Electrophilic Aromatic Substitution AR7. Side Chain Reduction: Nitro Groups. [Link]

-

NCERT. Amines. [Link]

-

Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

-

PubChem. 3-Amino-N-methylpropanamide. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

PrepChem.com. Synthesis of 2-methyl-3-nitrophenyl-N,N-di-n-propyl acetamide. [Link]

-

Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]

-

PubChem. N-(3-Aminophenyl)propanamide. [Link]

-

PubChem. N-Methylpropanamide. [Link]

-

ResearchGate. Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link]

-

PubMed Central. 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists. [Link]

-

PubMed Central. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. [Link]

-

PubMed. Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]

- 3. prepchem.com [prepchem.com]

- 4. chemistrystudent.com [chemistrystudent.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-(3-Aminophenyl)propanamide | C9H12N2O | CID 89953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. enamine.enamine.net [enamine.enamine.net]

- 10. fishersci.com [fishersci.com]

3-(2-aminophenyl)-N-methylpropanamide synthesis pathways and mechanisms

An In-depth Technical Guide to the Synthesis of 3-(2-aminophenyl)-N-methylpropanamide

Introduction

This compound is a substituted aromatic compound featuring a primary aniline moiety and an N-methylated propanamide side chain. Its structure presents a versatile scaffold for further chemical elaboration, making it a valuable intermediate in medicinal chemistry and drug development. The presence of a primary aromatic amine and a secondary amide offers multiple points for diversification, enabling its use in the construction of more complex molecules, including heterocyclic systems and potential bioactive agents. This guide provides a comprehensive overview of a robust and logical synthetic pathway for this compound, detailing the underlying reaction mechanisms, experimental protocols, and critical process considerations for researchers and drug development professionals.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound is most logically approached via a convergent strategy. The primary disconnection is at the amide bond, a common and reliable transformation in organic synthesis. This retrosynthetic step yields two key precursors: 3-(2-aminophenyl)propanoic acid and methylamine.

The synthesis of the key intermediate, 3-(2-aminophenyl)propanoic acid, is itself best achieved by first constructing the carbon skeleton with a masked amino group. A nitro group serves as an excellent synthon for the aromatic amine, as it is relatively inert to many reaction conditions used to build the propanoic acid side chain and can be selectively reduced in a later step. This leads to the precursor 3-(2-nitrophenyl)propanoic acid. This nitro-substituted acid can be synthesized from diethyl (2-nitrophenylmethyl)-1,3-propanedioate through hydrolysis and decarboxylation[1].

Therefore, the overall forward synthesis is designed in two primary stages:

-

Synthesis of the Key Intermediate: Formation of 3-(2-aminophenyl)propanoic acid via the synthesis and subsequent reduction of 3-(2-nitrophenyl)propanoic acid.

-

Final Amide Coupling: Condensation of 3-(2-aminophenyl)propanoic acid with methylamine to yield the target molecule.

Part 1: Synthesis of the Key Intermediate: 3-(2-aminophenyl)propanoic acid

Step 1: Synthesis of 3-(2-nitrophenyl)propanoic acid

The initial step involves the acidic hydrolysis and subsequent decarboxylation of diethyl (2-nitrophenylmethyl)-1,3-propanedioate. This reaction effectively converts the malonic ester derivative into the corresponding propanoic acid.

Mechanism: The reaction proceeds in two phases under strong acid and heat. First, the two ester groups of the diethyl malonate derivative are hydrolyzed to carboxylic acids. The resulting malonic acid derivative, which has two carboxylic acid groups attached to the same carbon, is thermally unstable. Upon continued heating, it readily undergoes decarboxylation (loss of CO₂) through a cyclic six-membered transition state to yield the final 3-(2-nitrophenyl)propanoic acid[1].

Step 2: Reduction of 3-(2-nitrophenyl)propanoic acid to 3-(2-aminophenyl)propanoic acid

The conversion of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis[2]. For this step, catalytic hydrogenation is the method of choice due to its high efficiency, chemoselectivity, and the generation of clean products.

Mechanism: Catalytic hydrogenation involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), and a source of hydrogen[3][4]. The surface of the metal catalyst adsorbs both the hydrogen gas and the nitro compound. This facilitates the transfer of hydrogen atoms to the nitro group, reducing it sequentially through nitroso and hydroxylamine intermediates to the final amine. This method is highly effective for reducing aromatic nitro groups without affecting other reducible functionalities like the carboxylic acid[3].

Part 2: Final Amide Coupling

Step 3: Synthesis of this compound

The final step is the formation of the amide bond between the carboxylic acid of 3-(2-aminophenyl)propanoic acid and methylamine. While direct condensation is possible at high temperatures, the use of a coupling agent is far more efficient and allows the reaction to proceed under mild conditions, preventing potential side reactions.

Mechanism of Amide Coupling (Using EDC/HATU): Amide coupling reagents are designed to activate the carboxylic acid, converting the hydroxyl group into a better leaving group.[5][6]

-

Activation: A carbodiimide reagent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) or a uronium-based reagent like HATU reacts with the carboxylate of 3-(2-aminophenyl)propanoic acid. This forms a highly reactive O-acylisourea intermediate (with EDC) or an activated ester.

-

Nucleophilic Attack: The primary amine (methylamine) then acts as a nucleophile, attacking the carbonyl carbon of the activated intermediate.

-

Tetrahedral Intermediate Formation & Collapse: This attack forms a tetrahedral intermediate. The intermediate then collapses, expelling the activated leaving group (as a urea byproduct for EDC) and forming the stable amide bond of the final product, this compound[7].

Visualized Synthesis Pathways and Mechanisms

// Nodes RCOOH [label="R-COOH\n(Carboxylic Acid)"]; EDC [label="EDC\n(Coupling Agent)"]; Activated [label="[R-CO-O-C(=NR')NHR'']⁺\n(O-Acylisourea Intermediate)\n(Highly Reactive)"]; Amine [label="R'''-NH₂\n(Methylamine)"]; Tetrahedral [label="Tetrahedral Intermediate"]; Product [label="R-CO-NHR'''\n(Amide Product)"]; Byproduct [label="Urea Byproduct"];

// Edges RCOOH -> Activated [label="Activation"]; EDC -> Activated; Activated -> Tetrahedral [label="Nucleophilic Attack"]; Amine -> Tetrahedral; Tetrahedral -> Product [label="Collapse"]; Tetrahedral -> Byproduct; } dot Caption: Generalized mechanism of amide coupling using a carbodiimide (EDC).

Experimental Protocols

Protocol 1: Synthesis of 3-(2-nitrophenyl)propanoic acid[1]

-

Reaction Setup: Combine diethyl (2-nitrophenylmethyl)-1,3-propanedioate (1.0 eq) with acetic acid (6 vol) and 20% aqueous hydrochloric acid (6 vol) in a round-bottom flask equipped with a reflux condenser.

-

Hydrolysis & Decarboxylation: Heat the mixture to reflux and maintain for 16 hours.

-

Workup (Part 1): Cool the reaction mixture to ambient temperature and concentrate it under reduced pressure to obtain a residue.

-

Extraction: To the residue, add water (3 vol) followed by 10% aqueous sodium hydroxide solution (3 vol). Stir the mixture for one hour. Extract this aqueous mixture with diethyl ether (4 x 3 vol) to remove any unreacted starting material and organic impurities. Discard the organic layers.

-

Acidification & Isolation: Carefully acidify the aqueous layer with concentrated hydrochloric acid until a precipitate forms. Extract the acidified mixture with diethyl ether (3 x 2 vol).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a solid. Recrystallize the solid from hot toluene to afford pure 3-(2-nitrophenyl)propanoic acid.

Protocol 2: Reduction to 3-(2-aminophenyl)propanoic acid

-

Reaction Setup: Dissolve 3-(2-nitrophenyl)propanoic acid (1.0 eq) in methanol or ethanol in a hydrogenation vessel.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10% w/w) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Purification: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional solvent. Concentrate the filtrate under reduced pressure to yield 3-(2-aminophenyl)propanoic acid, which can often be used in the next step without further purification.

Protocol 3: Amide Coupling to form this compound

-

Reaction Setup: Dissolve 3-(2-aminophenyl)propanoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-Dimethylformamide (DMF) in a flask under an inert atmosphere.

-

Reagent Addition: Add HATU (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir for 10-15 minutes to pre-activate the acid.

-

Amine Addition: Add a solution of methylamine (e.g., 2.0 M in THF or an aqueous solution) (1.2 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield pure this compound.

Data Summary Table

| Step | Reaction | Key Reagents | Solvent(s) | Typical Conditions | Product |

| 1 | Hydrolysis & Decarboxylation | Diethyl (2-nitrophenylmethyl)-1,3-propanedioate, HCl, Acetic Acid | Acetic Acid, Water | Reflux, 16h | 3-(2-nitrophenyl)propanoic acid |

| 2 | Nitro Group Reduction | 3-(2-nitrophenyl)propanoic acid, H₂, Pd/C | Methanol or Ethanol | RT, 50 psi H₂ | 3-(2-aminophenyl)propanoic acid |

| 3 | Amide Coupling | 3-(2-aminophenyl)propanoic acid, Methylamine, HATU, DIPEA | DCM or DMF | 0 °C to RT, 4-12h | This compound |

Conclusion

The synthesis of this compound can be reliably achieved through a well-established three-step sequence involving hydrolysis/decarboxylation, nitro group reduction, and amide bond formation. The selection of a catalytic hydrogenation for the reduction step and the use of modern coupling reagents for amidation ensure high yields, chemoselectivity, and operational simplicity. The protocols and mechanisms detailed in this guide provide a solid foundation for researchers to produce this valuable synthetic intermediate for applications in drug discovery and materials science.

References

-

PrepChem.com. Synthesis of 3-(2-nitrophenyl)propionic acid. Available from: [Link]

-

ResearchGate. Effect of additives on the amidation of 3-phenyl- propanoic acid (1) with L-Glu-OH (2e) a). Available from: [Link]

-

Sci-Hub. Kinetics and mechanism of the cyclization of substituted N-phenyl-2-methyl-2(2-aminophenyl)propanamides and analogues. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

-

Master Organic Chemistry. Reduction of Nitro Groups. Available from: [Link]

-

Wikipedia. Reduction of nitro compounds. Available from: [Link]

-

ResearchGate. Synthetic procedures for the synthesis of 3-nitropropanoic acid. Available from: [Link]

- Google Patents. US20150232412A1 - Process for the reduction of nitro derivatives to amines.

-

Active Biopharma. 3-Amino-3-(2-nitrophenyl)propanoic acid. Available from: [Link]

-

PubChem. 3-(2-Aminophenyl)propanoic acid. Available from: [Link]

- Google Patents. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.

-

The Royal Society of Chemistry. Direct amide formation from unactivated carboxylic acids and amines. Available from: [Link]

-

Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Available from: [Link]

-

HepatoChem. Amide coupling reaction in medicinal chemistry. Available from: [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 5. growingscience.com [growingscience.com]

- 6. hepatochem.com [hepatochem.com]

- 7. researchgate.net [researchgate.net]

A Strategic Framework for Investigating the Biological Activity of 3-(2-aminophenyl)-N-methylpropanamide

An In-Depth Technical Guide for Drug Discovery Professionals

Executive Summary: The compound 3-(2-aminophenyl)-N-methylpropanamide is a novel chemical entity with no currently documented biological activity.[1][2] Its structure, however, contains key pharmacophoric elements—specifically the aniline and N-methylpropanamide moieties—that are prevalent in a wide range of biologically active molecules.[3][4] This guide presents a comprehensive, hypothesis-driven framework for the systematic investigation of its potential therapeutic activities. By dissecting its structural components and drawing parallels with known bioactive analogs, we propose a multi-pronged screening and validation strategy. This document serves as a roadmap for researchers, outlining logical experimental workflows, detailed protocols, and data interpretation strategies to efficiently characterize the compound's pharmacological profile.

Structural and Chemical Rationale for Investigation

The structure of this compound suggests several avenues for biological interaction based on established structure-activity relationships (SAR) of its core components.

-

The Aniline Moiety: Aniline and its derivatives are fundamental building blocks in medicinal chemistry.[4] They are present in numerous approved drugs, where they often serve as versatile scaffolds for interacting with specific enzymes or receptors.[4][5] The reactive nature of the amino group allows for diverse molecular designs, which can be tailored to enhance bioavailability, target specificity, and overall efficacy.[4] However, the aniline group can also be associated with metabolic instability and potential toxicity, necessitating careful evaluation.[5]

-

The Propanamide Core: Propanamide structures are found in compounds exhibiting a broad spectrum of biological effects, including anti-inflammatory, enzymatic inhibition, and neurological activities.[3][6] Recent studies on propanamide-sulfonamide conjugates, for example, have demonstrated dual inhibition of urease and cyclooxygenase-2 (COX-2), highlighting the therapeutic potential of this scaffold.[6][7]

-

The N-methyl Amide Group: The N-methylation of amides is a common strategy in drug design to enhance metabolic stability, improve membrane permeability, and increase biological activity.[8][9] This modification can prevent certain enzymatic degradation pathways and lock the amide bond in a specific conformation, which may lead to higher target affinity.[8] Many top-selling drugs contain an N-methyl moiety, underscoring its importance in optimizing pharmacokinetic and pharmacodynamic properties.[10][11]

Based on these components, we can hypothesize that this compound may possess activity in oncology, inflammation, or neuroscience.

Proposed Synthesis and Characterization

A plausible synthetic route for this compound would involve the coupling of 3-(2-aminophenyl)propanoic acid with methylamine. This can be achieved using standard peptide coupling reagents. An alternative approach could involve the reduction of a corresponding nitro-precursor, followed by amidation. A general synthesis patent for a fluoxetine precursor describes the reduction of a related propenone, which could be adapted.[12]

Proposed Synthesis Workflow:

Caption: Proposed two-step synthesis of the target compound.

Upon successful synthesis, the compound's identity and purity must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

A Tiered Approach to Biological Screening

A logical, tiered screening strategy is essential to efficiently identify and validate the biological activity of a novel compound. This approach minimizes resource expenditure by using broad, high-throughput screens initially, followed by more focused and complex assays.

Experimental Screening Workflow:

Caption: Tiered workflow for biological activity screening.

Tier 1: Broad-Based Primary Screening

The initial goal is to cast a wide net to identify potential areas of biological activity.

a) Cytotoxicity Profiling:

-

Rationale: To determine the compound's general toxicity and identify potential anti-proliferative effects. Aniline derivatives have been explored for antibacterial and anticancer properties.[13]

-

Protocol: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay will be performed across a panel of human cancer cell lines (e.g., A549 lung, MCF-7 breast, HCT116 colon) and a non-cancerous control cell line (e.g., HEK293).

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a plate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle control and plot dose-response curves to determine the GI50 (concentration for 50% growth inhibition).

-

b) Kinase and Enzyme Inhibition Screening:

-

Rationale: The aniline scaffold is a common feature in kinase inhibitors. Propanamides have shown inhibitory activity against enzymes like COX-2 and urease.[6][7]

-

Protocol: Utilize a commercial kinase inhibition panel (e.g., a panel of 96 or more common kinases). The assay typically measures the remaining ATP after the kinase reaction using a luciferase-based system.

-

Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, ATP, and the test compound (typically at a fixed concentration, e.g., 10 µM).

-

Incubation: Allow the kinase reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

-

Detection: Add a detection reagent (e.g., Kinase-Glo®) that simultaneously stops the kinase reaction and measures the remaining ATP via a luminescent signal.

-

Readout: Measure luminescence using a plate reader.

-

Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control. Hits are typically defined as >50% inhibition.

-

Tier 2: Hit Confirmation and Initial SAR

If significant activity is observed in Tier 1, the next step is to confirm these "hits" and begin exploring the structure-activity relationship (SAR).

a) IC50 Determination:

-

Rationale: To quantify the potency of the compound against the confirmed target(s).

-

Protocol: Perform the same assay as in Tier 1 (e.g., kinase assay), but use a wider range of compound concentrations (e.g., 10-point, 3-fold serial dilution) to generate a full dose-response curve. The IC50 value, the concentration at which 50% of the enzymatic activity is inhibited, can then be calculated using non-linear regression.

Hypothetical IC50 Data Table:

| Kinase Target | IC50 (µM) of Compound X | IC50 (µM) of Control Inhibitor |

| EGFR | 2.5 ± 0.3 | 0.05 ± 0.01 |

| VEGFR2 | 15.8 ± 1.2 | 0.1 ± 0.02 |

| SRC | > 50 | 0.08 ± 0.01 |

| ABL1 | 1.2 ± 0.2 | 0.03 ± 0.005 |

b) Orthogonal and Cell-Based Assays:

-

Rationale: To confirm that the observed activity is not an artifact of the primary assay format and to determine if the compound is active in a more biologically relevant cellular context.

-

Protocol (Example for an ABL1 Kinase Hit): Use a cell-based assay that measures the phosphorylation of a direct ABL1 substrate, such as CRKL.

-

Cell Treatment: Treat K562 cells (which express the constitutively active BCR-ABL fusion protein) with varying concentrations of the compound for 2-4 hours.

-

Lysis: Lyse the cells to extract proteins.

-

Western Blot: Perform a Western blot analysis using antibodies against phosphorylated CRKL (p-CRKL) and total CRKL (as a loading control).

-

Analysis: Quantify the band intensities to determine the concentration-dependent decrease in CRKL phosphorylation.

-

Tier 3: Mechanistic Elucidation

With a validated, cell-active hit, the focus shifts to understanding its mechanism of action and downstream cellular consequences.

a) Downstream Signaling Pathway Analysis:

-

Rationale: To determine how target inhibition by the compound affects cellular signaling cascades.

-

Protocol: Using the same cell model and treatment conditions as in the cell-based assay, perform Western blots for key downstream pathway proteins (e.g., for the ABL1 pathway, look at p-STAT5, p-ERK).

Hypothetical Signaling Pathway Diagram (ABL1 Inhibition):

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound(SALTDATA: FREE) | 1018506-37-0 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. bloomtechz.com [bloomtechz.com]

- 5. cresset-group.com [cresset-group.com]

- 6. Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-Methylamide-structured SB366791 derivatives with high TRPV1 antagonistic activity: toward PET radiotracers to visualize TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-Activity Relationships for the N-Me- Versus N-H-Amide Modification to Macrocyclic ent-Verticilide Antiarrhythmics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]

- 13. journals.stmjournals.com [journals.stmjournals.com]

An In-Depth Technical Guide to the Derivatives and Analogues of 3-(2-aminophenyl)-N-methylpropanamide: A Versatile Scaffold in Modern Drug Discovery

Foreword: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks emerge as "privileged scaffolds"—structures that demonstrate the ability to bind to multiple, distinct biological targets through strategic modification. The 3-(2-aminophenyl)-N-methylpropanamide core is one such scaffold. While seemingly simple in its architecture, this molecule serves as a foundational blueprint for a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the known derivatives and analogues of this compound, moving beyond a mere catalog of compounds to elucidate the rationale behind their design, synthesis, and biological evaluation. We will delve into the structure-activity relationships (SAR) that govern their interactions with various targets, including serotonin receptors, Transient Receptor Potential Vanilloid 1 (TRPV1) channels, and Histone Deacetylases (HDACs). This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

The Core Moiety: this compound

The parent compound, this compound, is characterized by an aminophenyl ring linked via a propyl chain to an N-methylated amide. Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1018506-37-0 | [1] |

| Molecular Formula | C₁₀H₁₄N₂O | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 55.12 Ų | [1] |

| Predicted LogP | 0.9474 | [1] |

The structural features of this molecule, particularly the presence of a primary aromatic amine, a flexible alkyl chain, and a secondary amide, provide multiple points for chemical modification, making it an attractive starting point for the development of compound libraries with diverse pharmacological profiles.

Serotonin Receptor Modulation: Ring-Opened Analogues

Early investigations into analogues of this compound hinted at its potential to interact with the serotonergic system. A study on ring-opened serotonin analogues explored the structure-activity relationship of closely related compounds, providing valuable insights into the pharmacophore required for serotonin receptor activity.

Structure-Activity Relationship (SAR) at Serotonin Receptors

A key study investigated the impact of modifications to the propanamine side chain on serotonin D receptor affinity. The reduction of a carbonyl group in a related 3-oxo-propanamine analogue led to a significant decrease in affinity, suggesting the importance of this feature for receptor binding. However, subsequent removal of a phenolic hydroxyl group in 3-(2-aminophenyl)-propanamine resulted in a partial restoration of intrinsic activity.[2]

Of particular interest is a methoxylated derivative of a related series, 1-(N-piperidino)-3-(2-amino-phenyl)-3-oxo-propane, which was identified as a potent and purely competitive 5-HT antagonist with a pA2 value of 7.39.[2] This finding underscores the potential of the 2-aminophenylpropanamide scaffold in the design of serotonin receptor modulators. The data suggests that substitutions on the phenyl ring, particularly at the 5-position, can significantly influence the pharmacological profile, shifting the activity from agonistic to antagonistic.

Postulated Active Conformation

The research on these ring-opened analogues supports the hypothesis that the active conformation of serotonin features a stretched side chain.[2] This insight is crucial for the rational design of new derivatives, suggesting that maintaining a degree of conformational flexibility in the linker between the aromatic ring and the terminal nitrogen function is important for potent receptor interaction.

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: A New Avenue for Analgesia

The 2-aminophenyl propanamide scaffold has been extensively explored in the development of potent and selective antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target for the treatment of chronic pain.[2] These efforts have yielded a wealth of SAR data and highly potent lead compounds.

General Synthesis of Aminophenyl Propanamide-Based TRPV1 Antagonists

The synthesis of these antagonists typically involves the coupling of a substituted 2-aminophenylpropanoic acid with a suitable amine. A general synthetic scheme is outlined below.

Caption: General synthetic workflow for 2-aminophenyl propanamide-based TRPV1 antagonists.

Detailed Experimental Protocol: Synthesis of a Representative TRPV1 Antagonist

The following protocol is adapted from the synthesis of N-(2-amino-6-trifluoromethyl-pyridin-3-ylmethyl) 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides.[2]

Step 1: Amide Coupling

-

To a solution of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanoic acid (1.0 eq) in dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired amine (e.g., (2-amino-6-(trifluoromethyl)pyridin-3-yl)methanamine) (1.0 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-18 hours.

-

Upon completion, dilute the reaction with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Step 2: Characterization

-

Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Structure-Activity Relationship of TRPV1 Antagonists

Extensive SAR studies have been conducted on this class of compounds, revealing key structural features that contribute to their high potency.

-

A-Region (Aminophenyl Ring): Introduction of a fluoro substituent at the 3-position and a methylsulfonylamino group at the 4-position of the phenyl ring generally leads to potent antagonism.

-

B-Region (Propanamide Linker): The propanamide moiety has been found to be superior to other linkers, such as thiourea, for both binding affinity and antagonist potency.

-

C-Region (Terminal Amine Moiety): The nature of the substituent on the terminal amine has a profound impact on activity. Hydrophobic substituents are generally preferred. For example, in a series of N-(2-amino-6-trifluoromethyl-pyridin-3-ylmethyl) analogues, the introduction of a 4-methylpiperidine moiety resulted in a 100-fold increase in potency for capsaicin antagonism compared to the parent compound.[2]

Quantitative Biological Data for Representative TRPV1 Antagonists

The following table summarizes the biological activity of selected 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide derivatives as hTRPV1 antagonists.[2]

| Compound | C-Region Substituent | Kᵢ (CAP) (nM) | IC₅₀ (pH) (nM) |

| Parent Compound | 2-amino-6-(trifluoromethyl)pyridin-3-ylmethyl | 20 | 126 |

| 45S | 2-(piperidin-1-yl)-6-(trifluoromethyl)pyridin-3-ylmethyl | 0.3 | - |

| 49S | 2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyridin-3-ylmethyl | 0.2 | 6.3 |

Histone Deacetylase (HDAC) Inhibitors: A Foray into Epigenetic Regulation

The versatile N-(2-aminophenyl)benzamide scaffold, a close analogue of the propanamide core, has been successfully employed in the design of potent and selective inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in epigenetic regulation and are validated targets in oncology.

The N-(2-Aminophenyl)benzamide Pharmacophore in HDAC Inhibition

The N-(2-aminophenyl)benzamide moiety serves as an effective zinc-binding group, chelating the zinc ion in the active site of class I HDACs. This interaction is a critical determinant of inhibitory activity. The general structure of these inhibitors consists of a zinc-binding group, a linker, and a "capping" group that interacts with the surface of the enzyme.

Caption: Pharmacophoric elements of an N-(2-aminophenyl)benzamide-based HDAC inhibitor.

Synthesis of N-(2-Aminophenyl)benzamide HDAC Inhibitors

The synthesis of these inhibitors often involves the coupling of a suitably functionalized benzoic acid with o-phenylenediamine, followed by further modifications. A representative synthetic approach is depicted below.

Step 1: Amide Bond Formation

-

Activate a substituted benzoic acid (containing the linker and capping group precursors) by converting it to its acid chloride using thionyl chloride or oxalyl chloride.

-

React the acid chloride with o-phenylenediamine in an appropriate solvent such as dichloromethane (DCM) in the presence of a base like triethylamine (TEA) to form the N-(2-nitrophenyl)benzamide intermediate.

Step 2: Reduction of the Nitro Group

-

Reduce the nitro group of the intermediate to a primary amine using a standard reduction method, such as catalytic hydrogenation with palladium on carbon (Pd/C) or reduction with iron powder in the presence of an acid.

Step 3: Further Functionalization (if required)

-

The resulting N-(2-aminophenyl)benzamide can be further modified at the capping group position to generate a library of analogues.

SAR and Biological Activity of N-(2-Aminophenyl)benzamide HDAC Inhibitors

The SAR of this class of inhibitors has been extensively studied, leading to the identification of highly potent and selective compounds.

-

Zinc-Binding Group: The 2-aminobenzamide moiety confers selectivity for class I HDACs (HDAC1, 2, and 3).

-

Capping Group: The nature of the capping group significantly influences potency and isoform selectivity. Chiral oxazoline capping groups have been shown to yield potent inhibitors, with the 2-aminooxazolinyl unit being particularly effective for HDAC3-NCoR2 inhibition.

Quantitative Data for a Potent HDAC Inhibitor

The N-(2-aminophenyl)-benzamide derivative 15k from a study on chiral oxazoline-containing HDAC inhibitors demonstrated excellent potency and class I selectivity.

| HDAC Isoform | IC₅₀ (nM) |

| HDAC1 | 80 |

| HDAC2 | 110 |

| HDAC3-NCoR2 | 6 |

| HDAC8 | 25,000 |

| Other HDACs (4, 5, 6, 7, 9, 10, 11) | > 2,000 |

This compound also demonstrated cellular activity by increasing histone H3K9 acetylation in human cell lines.

Future Directions and Conclusion

The this compound scaffold and its close analogues have proven to be a remarkably fruitful starting point for the discovery of novel therapeutics. The exploration of this chemical space has led to the identification of potent modulators of serotonin receptors, TRPV1 channels, and HDAC enzymes. The wealth of SAR data generated for these analogues provides a solid foundation for the future design of even more potent and selective compounds.

Future research in this area could focus on:

-

Direct Derivatization: Systematic exploration of substitutions on the phenyl ring, the primary amine, and the N-methylpropanamide moiety of the core this compound structure to further probe its pharmacological potential.

-

Hybrid Molecules: The design of hybrid molecules that combine pharmacophoric elements from different classes of active compounds to achieve dual-target activity or improved pharmacokinetic profiles.

-

Computational Modeling: The use of in silico methods to guide the design of new analogues with enhanced affinity and selectivity for specific biological targets.

References

-

Müller, P., & Back, W. (1983). [Structure-activity relationship in ring-opened serotonin analogs: 3-(2-aminophenyl)-propanamine and 1-(N-piperidino)-3-(2-aminophenyl)-3-oxopropane]. Arzneimittel-Forschung, 33(12), 1628–1629. [Link]

-

Kim, C., Ann, J., Lee, S., Kim, E., & Lee, J. (2017). 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. Journal of medicinal chemistry, 60(15), 6608–6621. [Link]

-

Spencer, J., et al. (2015). Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. Journal of Medicinal Chemistry, 58(17), 6803–6818. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3-(2-aminophenyl)-N-methylpropanamide

Introduction and Molecular Structure

3-(2-aminophenyl)-N-methylpropanamide (C₁₀H₁₄N₂O, Molecular Weight: 178.23 g/mol ) is a small molecule featuring a primary aromatic amine, a secondary amide, and a flexible propyl chain.[1][2] The accurate interpretation of its spectroscopic data is paramount for confirming its identity, purity, and for understanding its chemical behavior in various applications, including pharmaceutical research.

The structural features—an ortho-substituted benzene ring, a secondary amide linkage, and an aliphatic chain—give rise to a unique spectroscopic fingerprint. This guide will deconstruct the expected signals in ¹H NMR, ¹³C NMR, IR, and MS to provide a comprehensive analytical framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom. The following predictions are based on established chemical shift values and coupling constants for similar functional groups.[3][4]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic chain protons, the N-methyl group, and the amine and amide protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| Aromatic (4H) | 6.7 - 7.2 | Multiplet | ~7-8 | 4H | The protons on the ortho-substituted benzene ring will appear as a complex multiplet due to spin-spin coupling. |

| Amine (NH₂) | ~3.5 - 4.5 | Broad Singlet | - | 2H | The chemical shift of amine protons can vary and the signal is often broad due to quadrupole broadening and exchange. |

| Amide (NH) | ~6.0 - 7.0 | Broad Singlet/Triplet | ~5 | 1H | The amide proton signal is often broad and its multiplicity can be a triplet if coupling to the adjacent CH₂ group is resolved. |

| Methylene (α to C=O) | ~2.3 | Triplet | ~7 | 2H | These protons are adjacent to the carbonyl group, which is electron-withdrawing, causing a downfield shift. |

| Methylene (β to C=O) | ~2.8 | Triplet | ~7 | 2H | These protons are adjacent to the aromatic ring and will be shifted downfield. |

| N-Methyl (CH₃) | ~2.8 | Doublet | ~5 | 3H | The methyl group attached to the amide nitrogen will be a doublet due to coupling with the amide proton. |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The carbon NMR will provide information on the number of unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (C=O) | ~173 | The amide carbonyl carbon is characteristically found in this downfield region. |

| Aromatic (C-NH₂) | ~145 | The carbon atom attached to the electron-donating amino group will be shielded relative to the other aromatic carbons. |

| Aromatic (quaternary) | ~125 | The carbon atom of the aromatic ring that is attached to the propyl chain. |

| Aromatic (CH) | 115 - 130 | The four aromatic CH carbons will have distinct signals in this region. |

| Methylene (α to C=O) | ~36 | Aliphatic carbon adjacent to the carbonyl group. |

| Methylene (β to C=O) | ~30 | Aliphatic carbon adjacent to the aromatic ring. |

| N-Methyl (CH₃) | ~26 | The carbon of the N-methyl group. |

NMR Experimental Protocol

A standard protocol for acquiring high-resolution NMR data would be as follows:

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C=O bonds.[5][6]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity | Rationale |

| 3400 - 3200 | N-H (amine & amide) | Stretch | Medium-Strong, Broad | The primary amine will show two bands (symmetric and asymmetric stretching), while the secondary amide will show one. These may overlap. |

| 3050 - 3000 | C-H (aromatic) | Stretch | Weak-Medium | Characteristic stretching vibrations for C-H bonds on the benzene ring. |

| 2950 - 2850 | C-H (aliphatic) | Stretch | Medium | Stretching vibrations for the C-H bonds of the methylene and methyl groups. |

| ~1640 | C=O (amide) | Stretch | Strong | The amide I band is a very strong and characteristic absorption for amides. |

| ~1550 | N-H (amide) | Bend | Medium | The amide II band, resulting from N-H bending and C-N stretching. |

| 1600 & 1475 | C=C (aromatic) | Stretch | Medium | Characteristic skeletal vibrations of the benzene ring. |

IR Spectroscopy Experimental Protocol

Caption: Workflow for FT-IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Structure of Fragment | Rationale |

| 178 | [M]⁺ | [C₁₀H₁₄N₂O]⁺ | Molecular ion peak, corresponding to the intact molecule. |

| 120 | [M - C₃H₆NO]⁺ | [C₇H₈N]⁺ | Loss of the N-methylpropanamide side chain. |

| 106 | [C₇H₈N - NH₂]⁺ | [C₇H₆]⁺ | Loss of the amino group from the m/z 120 fragment. |

| 72 | [C₃H₆NO]⁺ | [CH₃NHCOCH₂CH₂]⁺ | Cleavage of the bond between the aromatic ring and the side chain. |

| 58 | [C₂H₄NO]⁺ | [CH₃NHCO]⁺ | Fragmentation of the amide portion. |

Mass Spectrometry Experimental Protocol

Caption: Workflow for Mass Spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. By combining the predictive power of NMR, IR, and MS, researchers can confidently identify this molecule and assess its purity. The detailed interpretation of the expected spectral features, grounded in the principles of organic spectroscopy, serves as a valuable resource for scientists engaged in synthesis, quality control, and drug discovery. The provided experimental workflows represent standard best practices in the field, ensuring the acquisition of high-quality, reproducible data.

References

-

Pharmaffiliates. This compound. [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: Infrared spectrum of propanamide. [Link]

-

Pearson. How would you expect the IR and ¹H NMR spectra for propanamide.... [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 89953, N-(3-Aminophenyl)propanamide. [Link]

-

Gowen, A. A., et al. (2021). Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. PubMed Central. [Link]

-

Al-Masoudi, N. A., et al. (2019). Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides. MDPI. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides [mdpi.com]

- 5. docbrown.info [docbrown.info]

- 6. How would you expect the IR and ¹H NMR spectra for propanamide an... | Study Prep in Pearson+ [pearson.com]

An In-Depth Technical Guide to the Solubility and Stability of 3-(2-aminophenyl)-N-methylpropanamide

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 3-(2-aminophenyl)-N-methylpropanamide, a molecule of interest for researchers, scientists, and drug development professionals. In the absence of extensive public data on this specific compound, this document emphasizes robust, field-proven methodologies for determining its physicochemical properties. We will explore detailed protocols for kinetic and thermodynamic solubility assessment, a systematic approach to forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines, and the application of modern analytical techniques for quantification and degradant identification. The causality behind experimental choices is explained to ensure that the described protocols are self-validating systems. This guide is intended to be a practical resource for initiating a thorough developability assessment of this compound.

Introduction: Understanding the Molecule

This compound is a small molecule featuring a primary aromatic amine (aniline moiety) and a secondary amide functional group. The presence of these groups dictates its physicochemical behavior, including its solubility and susceptibility to degradation. The aromatic amine can undergo oxidation, while the amide bond is prone to hydrolysis under acidic or basic conditions. A thorough understanding of these properties is critical in early-stage drug development to mitigate risks associated with poor bioavailability, chemical instability, and the formation of potentially toxic degradation products.[1][2]

This guide will provide the necessary protocols to:

-

Determine the aqueous solubility profile.

-

Investigate the intrinsic stability under various stress conditions.

-

Identify potential degradation pathways and products.

-

Establish a stability-indicating analytical method.

Aqueous Solubility Characterization

A compound's aqueous solubility is a key determinant of its absorption and bioavailability.[3][4] It is essential to distinguish between kinetic and thermodynamic solubility, as they provide different insights for drug discovery and development.[3][5][6]

Kinetic Solubility Assessment

Kinetic solubility is a high-throughput measurement of how readily a compound dissolves when rapidly introduced into an aqueous buffer from a concentrated organic stock solution (typically DMSO).[3][5][7] This is often the first solubility assessment in drug discovery.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[7][8]

-

Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of the DMSO stock solution.

-

Buffer Addition: Add a phosphate-buffered saline (PBS, pH 7.4) to each well to achieve the desired final compound concentrations (e.g., ranging from 1 to 200 µM) and a final DMSO concentration of ≤1%.[6][8]

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 2 hours).[5][8]

-

Measurement: Use a nephelometer to measure the light scattering in each well. An increase in light scattering indicates the precipitation of the compound.[5][8] The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Thermodynamic Solubility Assessment

Thermodynamic, or equilibrium, solubility is the true solubility of a compound when the solid form is in equilibrium with the dissolved form in a specific solvent.[4][9][10] This is a more accurate and relevant measure for formulation development.

-

Sample Preparation: Add an excess amount of solid this compound to vials containing aqueous buffers of different pH values (e.g., pH 3, 5, 7.4, and 9).[9]

-

Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[6][9]

-

Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Collection and Filtration: Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.[6]

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][10] A standard curve of the compound should be prepared in the same buffer to ensure accurate quantification.

Chemical Stability and Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying the likely degradation products of a drug substance, which aids in understanding its intrinsic stability and developing stability-indicating analytical methods.[2][11] The conditions for these studies are guided by the ICH Q1A(R2) and Q1B guidelines.[12][13][14][15]

Overview of Stress Conditions

The following stress conditions should be applied to this compound in both solid and solution states. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[15]

| Stress Condition | Recommended Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl, heated (e.g., 60°C) | Amide bond cleavage |

| Base Hydrolysis | 0.1 M NaOH, heated (e.g., 60°C) | Amide bond cleavage |

| Oxidation | 3% H₂O₂, ambient temperature | Oxidation of the aromatic amine |

| Thermal Degradation | Dry heat (e.g., 80°C) | General thermal decomposition |

| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[12][13] | Photolytic degradation |

Experimental Protocol: Forced Degradation

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and water for thermal and photostability studies). For solid-state studies, expose the powder directly to heat and light.

-

Stress Application: Expose the samples to the conditions outlined in the table above. Samples should be withdrawn at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: For acid and base hydrolysis samples, neutralize them before analysis.

-

Analysis: Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products.[11]

Proposed Degradation Pathways

Based on the structure of this compound, the following degradation pathways are proposed:

-

Hydrolysis: The amide bond is susceptible to both acid and base-catalyzed hydrolysis.[16][17][18][19] This would cleave the molecule into 3-(2-aminophenyl)propanoic acid and methylamine.

-

Oxidation: The primary aromatic amine is a potential site for oxidation, which can lead to the formation of nitroso, nitro, and other colored degradation products.[20][21][22] The presence of an electron-donating amino group makes the aromatic ring susceptible to oxidative degradation.

Analytical Methodologies

A robust analytical method is essential for accurately quantifying the parent compound and its degradation products. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a powerful tool for this purpose.[23][24][25][26]

Stability-Indicating HPLC Method

A reverse-phase HPLC method with UV detection should be developed and validated. The method must demonstrate specificity, meaning it can resolve the parent peak from all degradation product peaks.

-

Column: A C18 column is a common starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[6]

-

Detection: A photodiode array (PDA) detector is useful for monitoring multiple wavelengths and assessing peak purity.

Characterization of Degradation Products

High-resolution LC-MS/MS is the preferred technique for identifying and characterizing unknown degradation products.[23][27][28]

-

Mass Determination: Obtain the accurate mass of the degradation products to propose their elemental composition.

-

Fragmentation Analysis: Perform MS/MS experiments to fragment the degradation products. The fragmentation pattern provides structural information that can be used to elucidate the structure of the degradants.[23]

Visualizations

Workflow for Solubility and Stability Assessment

Caption: Workflow for the comprehensive solubility and stability characterization.

Proposed Hydrolytic Degradation Pathway

Caption: Proposed hydrolytic degradation of the amide bond.

Conclusion

This guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. By following the detailed protocols for kinetic and thermodynamic solubility, conducting comprehensive forced degradation studies, and employing advanced analytical techniques, researchers can generate the critical data needed to assess the developability of this compound. The proposed degradation pathways serve as a starting point for the identification of potential impurities, ensuring a thorough understanding of the molecule's chemical behavior.

References

-

ICH Q1B Requirements for Photostability Testing. (2021, December 13). Atlas-mts.com. Retrieved from [Link]

-

Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved from [Link]

-

ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998, January 1). European Medicines Agency. Retrieved from [Link]

-

FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy. Retrieved from [Link]

-

ADME Solubility Assay. (n.d.). BioDuro. Retrieved from [Link]

-

In-vitro Thermodynamic Solubility. (2025, August 3). Protocols.io. Retrieved from [Link]

-

Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx. (n.d.). Scribd. Retrieved from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io. Retrieved from [Link]

-

ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. (1998, January). European Medicines Agency. Retrieved from [Link]

-

Thermodynamic Solubility Assay. (n.d.). Domainex. Retrieved from [Link]

-

Sampling and analytical methodology development for the determination of primary and secondary low molecular weight amines in ambient air. (2008). PubMed. Retrieved from [Link]

-

In vitro solubility assays in drug discovery. (n.d.). PubMed. Retrieved from [Link]

-

Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. (2024, December 29). ACS Omega. Retrieved from [Link]

-

A Brief Study on Forced Degradation Studies with Regulatory Guidance. (n.d.). IJRPR. Retrieved from [Link]

-

Thermodynamic Solubility Assay. (n.d.). Evotec. Retrieved from [Link]

-

LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. (n.d.). PMC - NIH. Retrieved from [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass. Retrieved from [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioPharm International. Retrieved from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. Retrieved from [Link]

-

A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]

-

How is the hydrolysis of amides done in a lab? (2018, December 28). Chemistry Stack Exchange. Retrieved from [Link]

-

Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. (2019, May 30). ACS Omega. Retrieved from [Link]

-

the hydrolysis of amides. (n.d.). Chemguide. Retrieved from [Link]

-

ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. (n.d.). Cairo University. Retrieved from [Link]

-

Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry. Retrieved from [Link]

-

Degradome analysis to identify direct protein substrates of small-molecule degraders. (2024, January 28). Springer Nature. Retrieved from [Link]

-

Development of a LC-MS/MS method for the analysis of volate primary and secondary amines as NIT (naphtylisothiocyanate) derivatives. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. (2018, November 12). PMC - PubMed Central. Retrieved from [Link]

-

Small Molecule Analysis. (n.d.). AxisPharm. Retrieved from [Link]

-

The Hydrolysis of Amide. (n.d.). ResearchGate. Retrieved from [Link]

-

Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. (2024, February 23). PubMed. Retrieved from [Link]

-

Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. (2024, February 23). MDPI. Retrieved from [Link]

-

Oxidative degradation of amines using a closed batch system. (n.d.). Norwegian Research Information Repository. Retrieved from [Link]

-

Identification and characterization of degradation products of irbesartan using LC-MS/TOF, MSn, on-line H/D exchange and LC-NMR. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (n.d.). MDPI. Retrieved from [Link]

-

Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (2023, February 9). MDPI. Retrieved from [Link]

-

Application of LCMS in small-molecule drug development. (2016, August 24). European Pharmaceutical Review. Retrieved from [Link]

-

Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. Retrieved from [Link]

-

Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). PMC - NIH. Retrieved from [Link]

-

Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water. (n.d.). The Journal of Physical Chemistry - ACS Publications. Retrieved from [Link]

Sources

- 1. biopharminternational.com [biopharminternational.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. evotec.com [evotec.com]

- 5. enamine.net [enamine.net]

- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. In-vitro Thermodynamic Solubility [protocols.io]

- 10. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 11. ijisrt.com [ijisrt.com]

- 12. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 13. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 15. resolvemass.ca [resolvemass.ca]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. nva.sikt.no [nva.sikt.no]

- 22. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase [mdpi.com]

- 23. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Small Molecule Analysis | AxisPharm [axispharm.com]

- 25. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 26. rsc.org [rsc.org]

- 27. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

Technical Guide: Predicted Mechanism of Action for 3-(2-aminophenyl)-N-methylpropanamide

Abstract

This document presents a scientifically-grounded prediction for the mechanism of action of the novel small molecule, 3-(2-aminophenyl)-N-methylpropanamide. Structural analysis reveals a classic pharmacophore consistent with zinc-dependent histone deacetylase (HDAC) inhibitors. The molecule comprises a 2-aminophenyl moiety, predicted to function as a zinc-binding group (ZBG), a propanamide linker, and an N-methyl cap. Based on this structural homology and supporting in silico analysis, we hypothesize that this compound functions as a Class I/II HDAC inhibitor. This guide outlines a comprehensive, multi-stage experimental workflow designed to rigorously test this hypothesis, proceeding from initial biochemical confirmation and cellular target engagement to in vivo proof-of-concept. Each proposed protocol is designed as a self-validating system, ensuring high-confidence data generation for critical decision-making in early-stage drug development.

Introduction: Structural Rationale for the HDAC Inhibition Hypothesis

Histone deacetylases (HDACs) are a class of enzymes crucial to epigenetic regulation. By removing acetyl groups from lysine residues on histones and other proteins, they induce a more compact chromatin structure, leading to transcriptional repression.[1] The deregulation of HDAC activity is implicated in the pathogenesis of numerous cancers and other diseases, making them a validated target for therapeutic intervention.[1][2] Several HDAC inhibitors (HDACi) have been approved for clinical use, and they typically share a common pharmacophore: a zinc-binding group (ZBG) that coordinates with the catalytic zinc ion in the enzyme's active site, a linker region, and a "cap" group that interacts with the surface of the enzyme.[3][4]

The chemical structure of this compound aligns remarkably well with this established HDACi pharmacophore.[4]

-

Zinc-Binding Group (ZBG): The ortho-aminobenzamide structure is a known zinc-chelating motif found in clinically evaluated HDAC inhibitors such as Mocetinostat (MGCD0103).[5] The primary amine of the 2-aminophenyl group is positioned to coordinate with the active site zinc ion.

-

Linker: The propanamide backbone provides the appropriate length and conformational flexibility to position the ZBG within the catalytic tunnel of the HDAC enzyme.

-

Cap Group: The terminal N-methyl group can engage in surface-level hydrophobic or van der Waals interactions at the rim of the active site, contributing to binding affinity and potentially isoform selectivity.

This strong structural correlation forms the basis of our primary hypothesis: this compound exerts its biological effects through the direct inhibition of HDAC enzymes.

In Silico Target Prediction & Docking Analysis

To computationally substantiate our hypothesis, an initial in silico screening is the logical first step.[6][7] This approach reverses the typical drug discovery paradigm; instead of screening compounds against a target, we screen the compound against a library of known biological targets to predict likely interactions.[6] Techniques like chemical similarity searching and panel docking can provide a rapid, cost-effective assessment of the compound's probable mechanism of action.[8]